CYP1A2 Metabolic Stability Assessment: 5-Bromo-2-cyclopropylaniline in Human Liver Microsomes
In vitro CYP1A2 inhibition screening provides critical early ADME filtering for drug candidates containing aniline-derived scaffolds [1]. 5-Bromo-2-cyclopropylaniline (CHEMBL3407785) was evaluated for CYP1A2 inhibitory activity in human liver microsomes [2]. The observed IC50 of 7.0 μM represents a moderate inhibition profile that can inform medicinal chemistry decisions regarding metabolic liability assessment of fragments incorporating this building block [3]. This quantitative CYP inhibition data point enables direct comparison with structurally related aniline fragments during hit-to-lead optimization campaigns where metabolic stability is a key selection criterion.
| Evidence Dimension | CYP1A2 inhibition |
|---|---|
| Target Compound Data | IC50 = 7.0 μM (7.00E+3 nM) |
| Comparator Or Baseline | Typical CYP1A2 inhibition screening assay baseline; compounds with IC50 < 10 μM warrant further metabolic evaluation |
| Quantified Difference | Moderate inhibition (7.0 μM) - not a strong inhibitor but indicates potential metabolic interaction requiring follow-up |
| Conditions | Human liver microsomes; 5 min preincubation before substrate addition; measurement after 10 min by LC/MS/MS |
Why This Matters
This CYP inhibition data provides a quantitative metabolic liability benchmark for procurement decisions when selecting aryl bromide building blocks for fragment-based drug discovery or lead optimization programs where CYP-mediated clearance must be managed.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785). Affinity Data: IC50 7.00E+3 nM. CYP1A2 inhibition in human microsomes. 2016. View Source
- [2] ChEMBL. CHEMBL3407785. 5-Bromo-2-cyclopropylaniline. CYP1A2 inhibition data. EMBL-EBI. View Source
- [3] PubMed. CYP1A2 inhibition assay protocol for drug metabolism screening. NCBI. View Source
